
1-Acetyl-2-ethenyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-ethenyl-1-cyclohexene is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative with an acetyl group and an ethenyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetyl-2-ethenyl-1-cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with vinyl magnesium bromide, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or nickel to facilitate the reaction between cyclohexanone and acetylene. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-2-ethenyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the acetyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or ethyl-substituted cyclohexenes.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetyl-2-ethenyl-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-ethenyl-1-cyclohexene involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-1-cyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Acetyl-1-cyclohexene: Has the acetyl group in a different position, affecting its chemical properties and reactivity.
1-Vinyl-1-cyclohexene: Lacks the acetyl group, making it less versatile in synthetic applications.
Uniqueness
1-Acetyl-2-ethenyl-1-cyclohexene is unique due to the presence of both the acetyl and ethenyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
IUPAC Name |
1-(2-ethenylcyclohexen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDOSQRQHZBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCCC1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
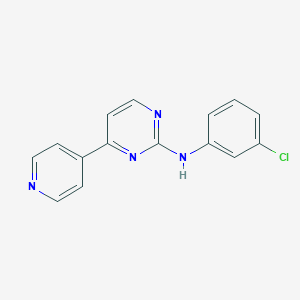


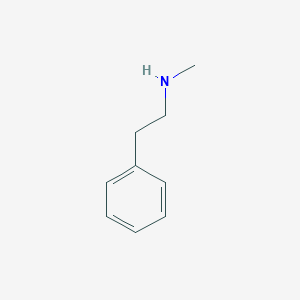
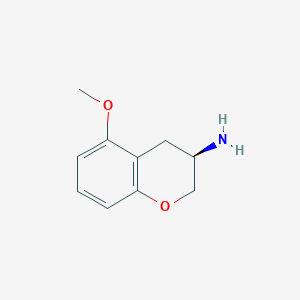
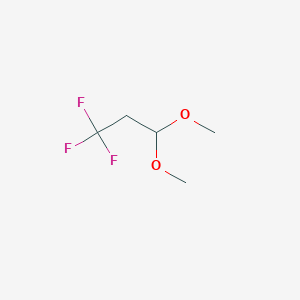
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
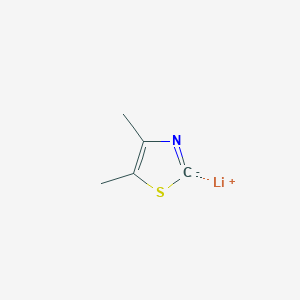
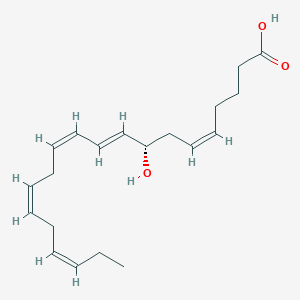
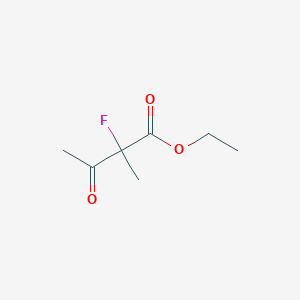
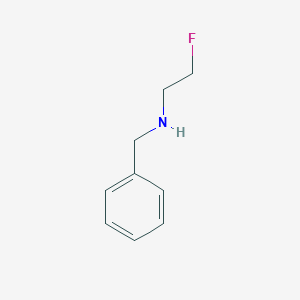

![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)

